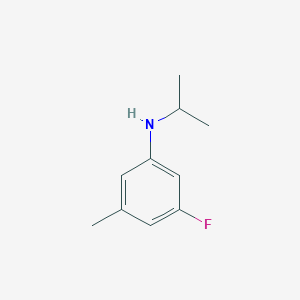

3-fluoro-5-methyl-N-(propan-2-yl)aniline

Description

3-Fluoro-5-methyl-N-(propan-2-yl)aniline is a substituted aniline derivative with a fluorine atom at the 3-position, a methyl group at the 5-position of the aromatic ring, and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃FN, and its molar mass is 166.22 g/mol (calculated from atomic weights). The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents, which modulate its electronic and steric properties. Such substituted anilines are commonly employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3-fluoro-5-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 |

InChI Key |

ONZYNWKYMDMKOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoro-5-methylaniline with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-fluoro-5-methyl-N-(propan-2-yl)aniline.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-Fluoro-5-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the isopropyl group can influence its hydrophobic interactions. These interactions can modulate the activity of the target proteins and affect various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 2-fluoro-5-(trifluoromethyl)aniline significantly reduces basicity and enhances metabolic stability compared to the methyl group in the target compound.

- Steric Hindrance : N,N-Di(propan-2-yl)aniline exhibits greater lipophilicity and steric shielding at the nitrogen due to dual isopropyl groups, whereas the target compound’s single isopropyl group balances reactivity and solubility.

Reactivity and Applications: The boronate ester in 3-fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline enables cross-coupling reactions, a feature absent in the target compound.

Positional Isomerism :

- Fluorine at position 2 (as in 2-fluoro-5-(trifluoromethyl)aniline ) vs. position 3 (target compound) alters electronic distribution, affecting dipole moments and intermolecular interactions.

Research Findings

- Synthetic Utility : Substituted anilines with fluorine and alkyl groups are pivotal in synthesizing kinase inhibitors and herbicides. For example, trifluoromethyl-substituted anilines are prevalent in agrochemicals due to their resistance to oxidative degradation .

- Thermodynamic Stability : Methyl groups (electron-donating) in the target compound may enhance thermal stability compared to halogenated analogs, as seen in pyrolysis studies of similar structures .

Biological Activity

3-Fluoro-5-methyl-N-(propan-2-yl)aniline is an organic compound classified as an aniline derivative. The presence of a fluorine atom, methyl group, and isopropyl group in its structure contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme modulation effects.

Chemical Structure

The molecular formula of 3-fluoro-5-methyl-N-(propan-2-yl)aniline is , with a molecular weight of approximately 167.22 g/mol. The fluorine substituent is positioned at the meta position relative to the amine functional group, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 3-fluoro-5-methyl-N-(propan-2-yl)aniline can be categorized into several key areas:

1. Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties. Research indicates that 3-fluoro-5-methyl-N-(propan-2-yl)aniline exhibits significant antibacterial and antifungal activity. The presence of the fluorine atom increases the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Recent studies have explored the anticancer potential of 3-fluoro-5-methyl-N-(propan-2-yl)aniline against various cancer cell lines. In vitro assays demonstrate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Assay

A study assessed the effects of 3-fluoro-5-methyl-N-(propan-2-yl)aniline on K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated:

- IC50 Values :

- K562: 3.5 µM

- MCF-7: 4.0 µM

These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment by targeting specific pathways involved in cell cycle regulation.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 3.5 | Induction of apoptosis |

| MCF-7 | 4.0 | Cell cycle arrest at G2/M phase |

| HeLa | 5.0 | Inhibition of proliferation |

3. Enzyme Modulation

The interaction of 3-fluoro-5-methyl-N-(propan-2-yl)aniline with various enzymes has been investigated, revealing its potential to modulate enzyme activities involved in drug metabolism and signaling pathways.

Case Study: Kinase Inhibition

In a study focusing on protein kinase inhibition, it was found that this compound could inhibit certain kinases at low concentrations, suggesting its role in regulating cellular signaling pathways critical for cancer progression.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Bcr-Abl Kinase | 1.2 | Competitive inhibition |

| PDGFRα | 2.0 | Selective inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.